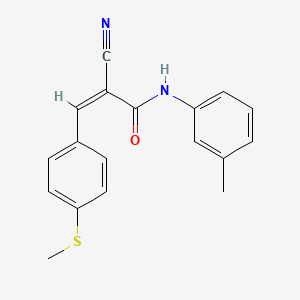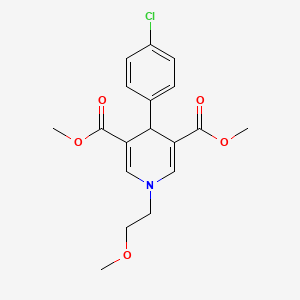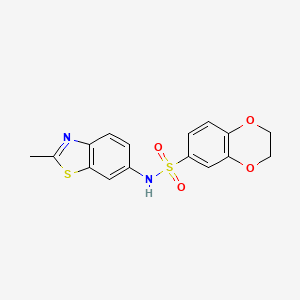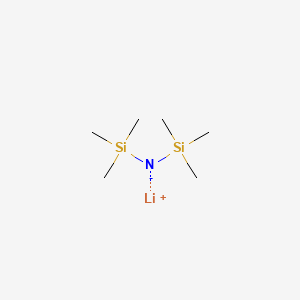
5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid
描述
5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid is a derivative of barbituric acid, known for its sedative and hypnotic properties. This compound is structurally characterized by the presence of a thiobarbituric acid core, which is a sulfur analog of barbituric acid, with ethyl and 1-ethylpropyl groups attached to the 5th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid typically involves the condensation of thiourea with diethyl malonate, followed by alkylation with ethyl iodide and 1-ethylpropyl bromide. The reaction conditions often require a basic medium, such as sodium ethoxide, and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiobarbituric acid core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl and 1-ethylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted thiobarbituric acids.
科学研究应用
5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.
作用机制
The mechanism of action of 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid involves potentiation of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the inhibition of neuronal firing and produces sedative and hypnotic effects. The compound also inhibits receptors for neuronal acetylcholine and glutamate, contributing to its overall sedative action .
相似化合物的比较
Similar Compounds
Pentobarbital: Another barbiturate with similar sedative and hypnotic properties.
Butabarbital: Known for its fast onset and short duration of action.
Secobarbital: A barbiturate with a high abuse potential.
Uniqueness
5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical properties compared to oxygen-containing barbiturates. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .
属性
IUPAC Name |
5-ethyl-5-pentan-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-7(5-2)11(6-3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBXKUPZOMUHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1(C(=O)NC(=S)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236154 | |
| Record name | 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87171-21-9 | |
| Record name | 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087171219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ETHYL-5-(1-ETHYLPROPYL)DIHYDRO-2-THIOXO-4,6(1H,5H)-PYRIMIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEW635PP2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of the structural similarity between 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid and thiopental on their pharmacological properties?
A1: The research indicates that the close structural resemblance between this compound and thiopental translates to similar pharmacokinetic and anesthetic properties. [] The study found no statistically significant differences in key pharmacokinetic parameters like terminal elimination half-life, clearance, and volume of distribution at steady state between the two compounds in human subjects. [] Furthermore, the isomer exhibited comparable anesthetic potency to thiopental in mice, as evidenced by similar LD50 values and sleep times. [] This suggests that the subtle structural difference between the two compounds does not significantly impact their interaction with biological targets responsible for their anesthetic effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-N-[4-(difluoromethylthio)phenyl]acetamide](/img/structure/B1225632.png)
![1-(2-Benzofuranyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B1225633.png)
![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)
![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)
![diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B1225638.png)
![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)
![9-Methoxy-6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225644.png)

![N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225648.png)

![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)
![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)

